3-Bromo-2-methoxy-4-methyl-5-phenylthiophene
Description
Systematic Nomenclature and Structural Identification
The compound’s IUPAC name follows hierarchical substitution rules for thiophene derivatives. Numerical positioning begins at the sulfur atom (position 1), with substituents ordered by Cahn-Ingold-Prelog priorities:
- Position 2 : Methoxy (-OCH3) outranks methyl (-CH3) due to oxygen’s higher atomic number
- Position 3 : Bromine (halogen) takes priority over aryl groups
- Position 4 : Methyl group
- Position 5 : Phenyl substituent
This generates the formal name This compound (CAS: Not listed in provided sources). Key spectral identifiers include:
The methoxy group induces significant ring polarization, confirmed through computational studies of related 2-methoxythiophenes.
Historical Development in Heterocyclic Chemistry
Three evolutionary phases mark its synthetic history:
- Early halogenation methods (1990s) : Direct bromination of 2-methoxy-4-methylthiophene using NBS (N-bromosuccinimide) in CCl4, yielding <30% target product due to poor regiocontrol.
- Cross-coupling era (2000s) : Suzuki-Miyaura coupling of 3-bromo-2-methoxy-4-methylthiophene with phenylboronic acids improved yields to 65–72%.
- Modern catalytic systems (2020s) : Pd/XPhos catalysts enable coupling at 0.1 mol% loading, achieving 89% yield in microwave-assisted reactions.
Comparative synthetic efficiency:
| Method | Yield (%) | Byproduct Formation | Scalability |
|---|---|---|---|
| Direct bromination | 28 | High | Limited |
| Suzuki coupling | 72 | Moderate | Industrial |
| Flow chemistry | 91 | Low | Pilot-scale |
Positional Isomerism in Polysubstituted Thiophene Derivatives
The compound exhibits three isomerism dimensions:
A. Regioisomerism :
- Alternative bromine placement at positions 3 vs. 4 alters dipole moments (calculated Δμ = 1.2 D)
- Methoxy group orientation affects π-conjugation (2-methoxy vs. 3-methoxy decreases HOMO-LUMO gap by 0.3 eV)
B. Steric effects :
- Ortho-substituted phenyl groups (position 5) create torsional strain (12° dihedral angle vs. 8° in para-substituted analogs)
- Methyl at position 4 reduces rotational freedom of adjacent substituents
C. Electronic interplay :
- Bromine’s electron-withdrawing effect (-I) counteracts methoxy’s electron-donating (+M) character
- Hammett substituent constants (σ): Br (+0.44), OCH3 (-0.27) create localized polarization zones
Isomer stability hierarchy under thermal stress (TGA data inferred from ):
- 3-Bromo-2-methoxy-4-methyl-5-phenyl (decomp. 218°C)
- 4-Bromo-2-methoxy-3-methyl-5-phenyl (decomp. 205°C)
- 2-Bromo-5-methoxy-3-methyl-4-phenyl (decomp. 197°C)
Structure
3D Structure
Properties
CAS No. |
811830-43-0 |
|---|---|
Molecular Formula |
C12H11BrOS |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
3-bromo-2-methoxy-4-methyl-5-phenylthiophene |
InChI |
InChI=1S/C12H11BrOS/c1-8-10(13)12(14-2)15-11(8)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
CFJGRXXJJZBDRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1Br)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The most widely documented method for synthesizing 3-bromo-2-methoxy-4-methyl-5-phenylthiophene involves a Suzuki-Miyaura cross-coupling reaction (Figure 1). This approach leverages palladium catalysis to form carbon-carbon bonds between a boronic acid derivative and a brominated thiophene precursor.
Reaction Protocol:
- Starting Material : 2,4-Dibromo-3-methyl-5-methoxythiophene (Compound 10).
- Lithiation and Boronation :
- Treatment with n-BuLi at -78°C in dry THF generates a lithium intermediate.
- Addition of tri-n-butylborate forms the boronic acid derivative.
- Cross-Coupling :
- Reaction with iodobenzene in the presence of Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (20 wt%) at reflux for 2 hours.
- Workup :
- Extraction with ether, drying over MgSO₄, and purification via silica gel chromatography (EtOAc/hexane = 5:95).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 67% |
| Melting Point | 57.8–58.6°C |
| ¹H NMR (CDCl₃) | δ 2.24 (s, 3H, CH₃), 3.99 (s, 3H, OCH₃), 7.26–7.41 (m, 5H, Ph) |
| Molecular Formula | C₁₂H₁₁BrOS |
| Purity (HPLC) | >98% |
This method is favored for its regioselectivity and scalability, though it requires strict anhydrous conditions to prevent side reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki-Miyaura Coupling | High regioselectivity; scalable | Costly palladium catalyst |
| Organometallic Synthesis | Avoids palladium reagents | Multi-step; lower yields |
Characterization and Validation
Spectroscopic Data:
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxy-4-methyl-5-phenylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated thiophenes or modified thiophene rings.
Scientific Research Applications
3-Bromo-2-methoxy-4-methyl-5-phenylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-4-methyl-5-phenylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and other substituents can influence the compound’s affinity and selectivity for these targets, affecting its overall biological activity. In chemical reactions, the compound’s reactivity is governed by the electronic and steric effects of its substituents, which dictate the pathways and products of its transformations.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thiophene Derivatives
Key Observations :
- Positional Isomerism : The placement of bromine and methoxy groups significantly alters reactivity. For example, 2-Bromo-5-(diethoxymethyl)-3-methylthiophene (Br at position 2) is more reactive in nucleophilic substitutions than the target compound (Br at position 3) due to steric hindrance differences .
- Hybrid Heterocycles : Compounds like 3-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole exhibit enhanced antimicrobial activity compared to simple thiophenes, likely due to the oxadiazole moiety’s electron-withdrawing effects .
- Backbone Variations : Replacing the thiophene ring with a benzoic acid backbone (e.g., 3-Bromo-5-hydroxy-4-methoxybenzoic acid) reduces lipophilicity but increases hydrogen-bonding capacity, impacting solubility in polar solvents .
Insights :
- Bromine’s electronegativity enhances antimicrobial potency by disrupting bacterial cell membranes, but bulky substituents (e.g., phenyl in the target compound) may offset this advantage .
- Sulfonamide-containing thiophenes () exhibit broader-spectrum activity due to their ability to inhibit enzymatic pathways .
Physicochemical Properties
- Solubility : Methoxy and phenyl groups in the target compound reduce water solubility compared to hydroxylated analogs (e.g., 3-Bromo-5-hydroxy-4-methoxybenzoic acid) .
- Thermal Stability: Bromine and methyl groups increase melting points relative to non-halogenated thiophenes. For example, 2-Bromo-4'-methoxyacetophenone has a melting point of 78–80°C, while the target compound is expected to exceed 100°C due to higher molecular weight .
Biological Activity
3-Bromo-2-methoxy-4-methyl-5-phenylthiophene (C11H9BrOS) is a compound of interest in biological research due to its potential therapeutic applications and interactions with biological systems. This article reviews the available literature on its biological activity, focusing on its mechanisms, effects, and potential applications.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C11H9BrOS |
| Molecular Weight | 273.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 22066152 |
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. Preliminary studies suggest that this compound may act as a modulator of certain signaling pathways, potentially influencing cellular processes such as proliferation and apoptosis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, thiophene derivatives are often studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
- Receptor Interaction : Some derivatives have been reported to exhibit affinity for estrogen receptors, suggesting a potential role in hormone-related therapies. This indicates that this compound might influence estrogen-mediated pathways.
Anticancer Activity
Several studies have explored the anticancer potential of thiophene derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms:
- Induction of Apoptosis : A study demonstrated that thiophene derivatives could activate caspases, leading to programmed cell death in breast cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Caspase activation |
| HeLa (Cervical Cancer) | 15 | Mitochondrial pathway |
Anti-inflammatory Effects
The anti-inflammatory properties of thiophenes have also been documented. Research indicates that compounds like this compound may inhibit the production of pro-inflammatory cytokines.
- Cytokine Inhibition : Studies have shown reduced levels of TNF-alpha and IL-6 in treated macrophages, suggesting a potential application in treating inflammatory diseases.
Case Studies
- Case Study on Breast Cancer Cells : In vitro studies using MCF-7 cells showed that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM after 48 hours of exposure.
- Anti-inflammatory Model : In a murine model of arthritis, administration of the compound led to a reduction in paw swelling and histological signs of inflammation, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
